molecular formula C15H12F3NO2 B1401836 Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1311278-62-2

Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate

Cat. No. B1401836
M. Wt: 295.26 g/mol
InChI Key: FAGZHZADCUWWQY-UHFFFAOYSA-N
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Description

“Methyl 4-(trifluoromethyl)benzoate” is an ester . It is a clear colorless to very pale yellow liquid .


Synthesis Analysis

The reduction of “Methyl 4-(trifluoromethyl)benzoate” has been reported to be catalyzed by MoO2Cl2 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(trifluoromethyl)benzoate” is C9H7F3O2 . Its molecular weight is 204.15 g/mol . The InChI Key is VAZWXPJOOFSNLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” has a melting point of 13-14°C and a boiling point of 94-95°C/21 mmHg . Its density is 1.268 g/mL at 25°C . The refractive index is 1.451 (lit.) .

Scientific Research Applications

Electrochromic Properties

  • A study by Almeida et al. (2017) discusses the synthesis and electrochromic properties of a magenta polypyrrole derivatised with Methyl Red azo dye. This research is relevant for applications in pH sensors, demonstrating the versatility of methyl pyridyl benzoates in sensor technologies (Almeida et al., 2017).

Pyrolysis and Chemical Transformations

  • Trahanovsky et al. (1981) explored the pyrolysis of furylmethyl esters, including those related to methyl pyridyl benzoates. This research provides insight into the thermal decomposition processes of such compounds (Trahanovsky et al., 1981).

Antibacterial Applications

  • Eldeab (2019) synthesized novel pyridyl benzoate derivatives and evaluated their antibacterial activity. This indicates potential pharmaceutical applications of methyl pyridyl benzoates (Eldeab, 2019).

Supramolecular Chemistry

  • Hsiao et al. (2012) conducted a study on Ag(I) complexes constructed from asymmetric pyridyl and pyrimidyl amide ligands, including methyl pyridyl benzoates. This research is significant for understanding the coordination chemistry and molecular interactions in these systems (Hsiao et al., 2012).

Fluorination and Hydrolysis Studies

  • Gaidarzhy et al. (2020) explored the interaction of various benzoates with sulfur tetrafluoride, contributing to the understanding of fluorination reactions and their products (Gaidarzhy et al., 2020).

Synthetic Methodologies

  • Feng and Ngai (2016) reported a protocol for synthesizing trifluoromethoxylated aniline derivatives, including those related to methyl pyridyl benzoates. This work is important for the development of new synthetic routes in organic chemistry (Feng & Ngai, 2016).

Liquid Crystal Research

  • Naoum et al. (2010) investigated the formation of supramolecular liquid crystals through hydrogen bonding interactions between non-mesomorphic compounds, including methyl pyridyl benzoates. This research has implications for the development of new liquid crystal materials (Naoum et al., 2010).

Safety And Hazards

“Methyl 4-(trifluoromethyl)benzoate” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-7-12(15(16,17)18)8-13(19-9)10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGZHZADCUWWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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